2,4-Dimethyl-1-propyl-1H-pyrrole
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Overview
Description
2,4-Dimethyl-1-propyl-1H-pyrrole is a substituted pyrrole compound with the molecular formula C9H15N Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1-propyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with primary amines, followed by cyclization to form the pyrrole ring . Another method includes the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst such as iron (III) chloride . These reactions typically occur under mild conditions and yield the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-propyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various alkylated or acylated pyrrole derivatives .
Scientific Research Applications
2,4-Dimethyl-1-propyl-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpyrrole
- 2,5-Dimethylpyrrole
- 3-Ethyl-2,4-dimethylpyrrole
Uniqueness
2,4-Dimethyl-1-propyl-1H-pyrrole is unique due to its specific substitution pattern,
Properties
CAS No. |
1005-12-5 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,4-dimethyl-1-propylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-5-10-7-8(2)6-9(10)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
COTIBWFCOGJIHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C1C)C |
Origin of Product |
United States |
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